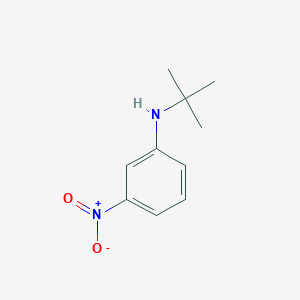

N-tert-Butyl-3-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103394-70-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-tert-butyl-3-nitroaniline |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3 |

InChI Key |

PLUOCINBYVQNEX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butyl 3 Nitroaniline and Its Precursors/derivatives

Direct Synthetic Routes to N-tert-Butyl-3-nitroaniline

The direct synthesis of this compound can be approached from two main perspectives: the N-alkylation of 3-nitroaniline (B104315) or the nitration of N-tert-butylaniline. Each strategy presents unique challenges and advantages.

Approaches to N-Alkylation of 3-Nitroaniline

Introducing a tert-butyl group onto the nitrogen atom of 3-nitroaniline is a direct pathway to the target molecule. This transformation, known as N-alkylation, can be achieved through various methods.

Reductive amination offers a versatile method for forming secondary amines. This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of 3-nitroaniline with acetone, the simplest ketone that can provide the tert-butyl group. The initial condensation would form an imine, which is then reduced. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice. One study detailed the synthesis of N-cinnamyl-m-nitroaniline through the condensation of cinnamaldehyde (B126680) and 3-nitroaniline, followed by selective reduction with NaBH₄. art-xy.com While this illustrates the principle, the direct reductive amination of electron-deficient anilines like 3-nitroaniline with ketones can be challenging.

A more robust method for the reductive amination of electron-deficient anilines involves the use of borane (B79455) complexes, such as BH₃·THF in the presence of acetic acid. thieme-connect.com This system has been shown to be effective for the reaction of 2-nitroaniline (B44862) with acetone, suggesting its potential applicability to the 3-nitro isomer. thieme-connect.com The process for the reductive alkylation of a nitroaniline with a ketone, such as p-nitroaniline with acetone, can also be carried out using catalytic hydrogenation with catalysts like platinum on alumina. google.com

Table 1: Reductive Amination Approaches

| Amine | Carbonyl Source | Reducing Agent/Catalyst | Notes |

|---|---|---|---|

| 3-Nitroaniline | Acetone | NaBH₄ | Potential for side reactions and incomplete conversion. art-xy.com |

| 2-Nitroaniline | Acetone | BH₃·THF / Acetic Acid | Demonstrated success with electron-deficient anilines. thieme-connect.com |

Direct N-alkylation of anilines can also be achieved via nucleophilic substitution with alkyl halides. However, the direct reaction of 3-nitroaniline with tert-butyl halides is generally not favored due to the low reactivity of the aniline (B41778) nitrogen, which is deactivated by the electron-withdrawing nitro group, and the steric hindrance of the tert-butyl group.

Alternative strategies often involve enhancing the nucleophilicity of the aniline or using more reactive alkylating agents. For instance, microwave-assisted N-alkylation of aromatic amines with alkyl halides in water has been reported as a green and efficient method, although its success with highly deactivated anilines can be limited. researchgate.net Another approach involves the use of catalysts, such as nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, for the N-alkylation of amines with alcohols. acs.org In some cases, diallylation of anilines with allyl bromide has been achieved in an aqueous alcohol solution with potassium carbonate. wiley.com For 3-nitroaniline, this method yielded 80% of the N,N-diallylated product and 15% of the N-monoallylated product, indicating that direct alkylation is possible under specific conditions. wiley.com

Approaches to Nitration of N-tert-Butylaniline

An alternative synthetic route involves the nitration of N-tert-butylaniline. The challenge here lies in controlling the regioselectivity of the nitration to favor the meta-position, as the tert-butylamino group is an ortho-, para-director.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, often lead to a mixture of ortho- and para-isomers, along with potential oxidation and degradation of the starting material. sci-hub.se The strong acidity of the medium can also lead to the protonation of the aniline nitrogen, forming an anilinium ion which is a meta-director. stackexchange.com This can result in a significant amount of the meta-nitro product. stackexchange.com

To overcome the challenges of traditional nitration, radical nitrating agents like tert-butyl nitrite (B80452) (TBN) have emerged as effective alternatives. sci-hub.sethieme-connect.de TBN can achieve regioselective nitration of N-alkyl anilines under mild, catalyst- and acid-free conditions. sci-hub.se This method often proceeds through an initial N-nitrosation followed by ring nitration. sci-hub.se The resulting N-nitroso N-alkyl nitroanilines can then be converted to the desired N-alkyl nitroanilines. sci-hub.sex-mol.comnih.govacs.org

The reaction of N-alkyl anilines with TBN can provide synthetically useful N-nitroso N-alkyl nitroanilines in excellent yields. sci-hub.se These intermediates can then be readily converted to N-alkyl nitroanilines. sci-hub.sex-mol.comnih.govacs.org

Table 2: Nitration of N-Alkyl Anilines with tert-Butyl Nitrite

| Substrate | Reagent | Conditions | Product |

|---|

The mechanism of nitration using TBN is believed to proceed through a radical pathway. sci-hub.sesmolecule.com The reaction is initiated by the homolytic cleavage of tert-butyl nitrite to generate a tert-butoxy (B1229062) radical and a nitroso radical. sci-hub.se In the presence of an aniline, the reaction can proceed through N-nitrosation followed by ring nitration. sci-hub.se

Control experiments have provided evidence for the radical nature of this transformation. For example, the reaction can be inhibited by radical scavengers like TEMPO. sci-hub.se A plausible mechanism involves the initial formation of an N-nitrosoaniline. This can then react further with a nitro radical (NO₂•), which can be generated from the N-nitrosoaniline itself in the presence of dioxygen. wiley.com The addition of the nitro radical to the aromatic ring, followed by rearomatization, leads to the final nitrated product. wiley.com The process is often chemoselective, with a preference for nitrating phenols over other functional groups. nih.gov

Regioselective Nitration Utilizing Radical Reagents (e.g., tert-Butyl Nitrite)

Influence of Reaction Conditions on Regioselectivity

The regiochemical outcome of the nitration of N-alkylanilines is highly sensitive to the reaction conditions. Classical nitration methods, such as using a mixture of nitric acid and sulfuric acid, can lead to a mixture of ortho, meta, and para isomers, as well as oxidation byproducts, especially with unprotected N-alkylanilines. researchgate.netsci-hub.se The directing effect of the amino group (ortho, para-directing) and the steric hindrance of the tert-butyl group play competing roles in determining the final product distribution.

To achieve meta-selectivity, as required for this compound, the powerful ortho, para-directing influence of the amino group must be mitigated. This is often accomplished by performing the nitration under strongly acidic conditions where the aniline nitrogen is protonated, forming an anilinium ion. The -NH2(tert-butyl)+ group is deactivating and meta-directing, thus favoring the formation of the 3-nitro product. However, this approach can be aggressive and may not be suitable for sensitive substrates.

Oxidative Nitration Protocols

Recent advancements have focused on milder and more selective nitration methods. One such approach involves the use of tert-butyl nitrite (TBN) as a nitrating agent under metal- and acid-free conditions. researchgate.netsci-hub.se This method allows for the regioselective ring nitration of N-alkylanilines. researchgate.netsci-hub.senih.govx-mol.comacs.org The reaction proceeds through the formation of an N-nitroso intermediate, which then rearranges to the C-nitro product. researchgate.netsci-hub.se The reaction conditions, such as solvent and temperature, can be tuned to control the outcome. For instance, studies on N-alkyl anilines have shown that TBN can selectively nitrate (B79036) the aromatic ring, providing access to nitroanilines that can be further transformed. researchgate.netsci-hub.se While not explicitly detailed for this compound in the provided results, this methodology presents a promising route for its synthesis.

Another strategy involves the nitration of phenolic substrates with tert-butyl nitrite, which shows a preference for forming mononitro derivatives. smolecule.com This reaction proceeds through the formation of oxygen-nitrosyl intermediates before carbon-nitration occurs via homolysis and oxidation mechanisms. smolecule.com The choice of solvent and temperature is critical for achieving optimal selectivity and yield in these reactions. smolecule.com

Multi-step Synthetic Sequences and Functional Group Interconversions

Strategies Involving Amine Protection and Deprotection (e.g., N-Boc Group Cleavage)

To circumvent the challenges of direct nitration and to enhance regioselectivity, multi-step synthetic sequences involving amine protection are commonly employed. sci-hub.se The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. masterorganicchemistry.commedchemexpress.com

The general strategy involves:

Protection: The amino group of an aniline precursor is protected, for example, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-Boc protected aniline. masterorganicchemistry.com

Nitration: The nitration is then carried out on the protected aniline. The bulky and electron-withdrawing nature of the Boc group can influence the regioselectivity of the electrophilic aromatic substitution.

Deprotection: The Boc group is subsequently removed using a strong acid like trifluoroacetic acid (TFA) to yield the desired nitroaniline. masterorganicchemistry.com This cleavage proceeds via protonation of the carbamate (B1207046) oxygen followed by the loss of a tert-butyl carbocation. masterorganicchemistry.com

This protection-nitration-deprotection sequence offers better control over the reaction and often leads to higher yields of the desired isomer.

Sequential Functionalization for Diverse this compound Derivatives

The synthesis of diverse derivatives of this compound often relies on sequential functionalization strategies. These methods introduce various substituents onto the aromatic ring in a controlled manner. For instance, starting from 4-(tert-butyl)aniline, a halogen can be introduced first, followed by nitration to yield a halogenated N-tert-butyl-nitroaniline derivative.

Another powerful technique is the Buchwald-Hartwig coupling reaction, which can be used to form C-N bonds. This has been applied in the synthesis of nonsymmetrically substituted bis(2-nitrophenyl)amine (B107571) derivatives by coupling a nitroaniline with a bromo-nitrobenzene derivative. acs.org This approach allows for the construction of complex molecules with multiple functional groups.

Furthermore, C-H bond functionalization represents a modern and efficient strategy for creating derivatives. rutgers.edu This can involve palladium-catalyzed alkenylation or arylation of a C-H bond on the tert-butyl group or the aromatic ring, leading to a wide array of complex structures. rutgers.eduscispace.com

Green Chemistry and Sustainable Synthesis Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact. rsc.org Key areas of focus include the use of safer solvents, milder reaction conditions, and the development of catalytic processes.

The use of tert-butyl nitrite as a nitrating agent aligns with green chemistry principles as it can be used under metal- and acid-free conditions, reducing corrosive waste streams. researchgate.netsci-hub.sersc.org Catalytic methods for the reduction of nitro groups to amines, which is a common subsequent step in the utilization of nitroanilines, are also being developed using more environmentally benign reagents and catalysts. For example, the catalytic hydrogenation of p-nitroaniline to p-phenylenediamine (B122844) has been studied using a Raney nickel catalyst with water as the solvent, demonstrating a safer and more sustainable process. researchgate.net Similarly, the reduction of 4-nitroaniline (B120555) has been explored using novel non-noble metal nanocomposites as catalysts. bohrium.com

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. rsc.orgrsc.org The development of such protocols for the synthesis of quinoxalines from 2-nitroanilines showcases the potential for applying these principles more broadly in the synthesis of nitroaniline derivatives. rsc.org

Table of Research Findings on Synthetic Methodologies:

| Methodology | Key Reagents/Conditions | Primary Outcome/Advantage | Relevant Findings | Citation |

| Regioselective Nitration | tert-Butyl Nitrite (TBN) | Mild, metal- and acid-free nitration of N-alkylanilines. | Proceeds through an N-nitroso intermediate, offering good functional group tolerance. | researchgate.netsci-hub.senih.govx-mol.comacs.org |

| Amine Protection | Di-tert-butyl dicarbonate (Boc₂O), Trifluoroacetic acid (TFA) | Controlled nitration and high-yield deprotection. | Boc group is stable and easily removed under acidic conditions. | masterorganicchemistry.commedchemexpress.com |

| Sequential Functionalization | Buchwald-Hartwig Coupling, Pd-catalyzed C-H activation | Synthesis of diverse and complex derivatives. | Enables controlled introduction of various functional groups. | acs.orgrutgers.eduscispace.com |

| Green Synthesis | Catalytic Hydrogenation (e.g., Raney Ni), Non-noble metal catalysts | Use of safer solvents (water), reduced waste, and milder conditions. | Focus on developing environmentally benign reduction and synthesis protocols. | rsc.orgresearchgate.netbohrium.comrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N Tert Butyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-tert-Butyl-3-nitroaniline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments.

Proton NMR (¹H NMR) for Local Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the local electronic environment of hydrogen atoms within a molecule. In this compound, the spectrum reveals distinct signals for the protons of the tert-butyl group and the aromatic ring.

The tert-butyl group, due to the free rotation around the carbon-carbon bonds, contains nine chemically equivalent protons. This results in a single, sharp signal in the upfield region of the spectrum, typically around 1.4 ppm. The integration of this peak corresponds to nine protons.

The aromatic protons on the 3-nitroaniline (B104315) ring are in different chemical environments and thus exhibit more complex splitting patterns in the downfield region. The electron-withdrawing nitro group (NO₂) and the electron-donating N-tert-butylamino group significantly influence the chemical shifts of the aromatic protons. The proton at the C2 position, situated between the two substituents, is expected to be the most deshielded. The proton at C6 would be meta-coupled to the protons at C2 and C4, while the proton at C5 would be ortho-coupled to the proton at C4 and meta-coupled to the proton at C6. The proton attached to the nitrogen atom typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Data are predicted based on analysis of structurally related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (C2-H) | ~7.6 - 7.8 | t (triplet) | J ≈ 2.1 | 1H |

| Aromatic H (C4-H) | ~7.2 - 7.4 | ddd (doublet of doublet of doublets) | J ≈ 8.2, 2.1, 1.0 | 1H |

| Aromatic H (C6-H) | ~6.8 - 7.0 | ddd (doublet of doublet of doublets) | J ≈ 8.2, 2.1, 1.0 | 1H |

| Aromatic H (C5-H) | ~7.1 - 7.3 | t (triplet) | J ≈ 8.2 | 1H |

| NH Proton | ~4.0 - 5.0 | br s (broad singlet) | - | 1H |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the aromatic carbons and two signals for the tert-butyl group carbons.

The carbon atom attached to the nitro group (C3) and the carbon atom attached to the amino group (C1) are significantly affected by these substituents. The C3 carbon will be deshielded due to the electron-withdrawing nature of the nitro group, appearing at a lower field. Conversely, the C1 carbon, bonded to the nitrogen, will also be shifted downfield. The remaining aromatic carbons (C2, C4, C5, C6) will appear at intermediate chemical shifts. The quaternary carbon of the tert-butyl group appears as a weak signal, while the three equivalent methyl carbons give a stronger signal at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analysis of structurally related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NH) | ~148 |

| C2 | ~110 |

| C3 (C-NO₂) | ~149 |

| C4 | ~130 |

| C5 | ~115 |

| C6 | ~118 |

| Quaternary C (tert-Butyl) | ~52 |

Advanced Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons. For instance, the proton at C4 would show cross-peaks with the protons at C2 and C5, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., C4-H to C4).

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and to the C1 carbon of the aromatic ring, confirming the N-tert-butyl linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound is characterized by absorption bands corresponding to the N-H bond, the nitro group, the aromatic ring, and the alkyl group.

The N-H stretching vibration of the secondary amine is expected to appear as a sharp peak in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the C-H stretching of the tert-butyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound Data are based on characteristic frequencies for functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (tert-Butyl) | 2850 - 2970 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, making it useful for analyzing the carbon skeleton and the symmetric vibrations of the nitro group.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a very strong band, often more intense than in the FTIR spectrum. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to strong signals in the Raman spectrum. The vibrations associated with the tert-butyl group would also be observable.

Table 4: Prominent Raman Shifts for this compound Data are predicted based on analysis of structurally related compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (tert-Butyl) | 2870 - 2980 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Very Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. In the absence of direct experimental data, a probable conformation can be predicted by considering the known structure of 3-nitroaniline and the significant steric influence of the N-tert-butyl group.

The benzene (B151609) ring is expected to be largely planar. The nitro group (-NO₂) attached to the ring at the meta-position is typically coplanar, or nearly so, with the aromatic ring to facilitate π-conjugation. However, the most significant conformational feature would be the orientation of the bulky tert-butyl group relative to the aniline (B41778) moiety. Steric hindrance between the methyl groups of the tert-butyl substituent and the hydrogen atom on the ortho-position of the benzene ring would necessitate a twisted conformation around the C(aryl)-N(amino) bond. This twisting would minimize repulsive steric interactions, resulting in the tert-butyl group being positioned out of the plane of the aromatic ring. The remaining N-H bond of the amino group would be available for intermolecular interactions.

| Parameter | Expected Value | Comment |

|---|---|---|

| C-N (Nitro) Bond Length | ~1.45 Å | Typical for aromatic nitro compounds. |

| N-O (Nitro) Bond Length | ~1.22 Å | Average of the two N-O bonds. |

| C-N (Amino) Bond Length | ~1.40 Å | Slightly longer than in 3-nitroaniline due to steric effects of the tert-butyl group. |

| O-N-O Bond Angle | ~123° | Characteristic of a nitro group. |

| C-C-N (Nitro) Bond Angle | ~119° | Reflects the sp² hybridization of the ring carbon. |

| C-N-C (tert-Butyl) Bond Angle | ~120-125° | Likely widened to accommodate the bulky tert-butyl group. |

The crystal packing of this compound would be dictated by a balance of intermolecular forces. In the parent 3-nitroaniline, the crystal structure is stabilized by a network of N-H···O hydrogen bonds, where the amino group of one molecule interacts with the nitro group of a neighboring molecule.

For this compound, the single hydrogen atom on the amino nitrogen is still capable of forming a moderately strong N-H···O hydrogen bond with an oxygen atom of a nitro group on an adjacent molecule. This interaction is expected to be a primary driving force in the crystal packing, likely leading to the formation of hydrogen-bonded dimers or one-dimensional chains.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly in nitroanilines. quizlet.com This arises from the possibility of different arrangements of molecules and intermolecular interactions that have similar lattice energies.

For this compound, the potential for polymorphism is considered high. The conformational flexibility, specifically the rotation of the tert-butyl group, combined with the directional nature of the N-H···O hydrogen bonds, could allow for various stable or metastable packing arrangements.

Furthermore, the tert-butyl group itself can be a source of structural disorder within the crystal lattice. At elevated temperatures, the three methyl groups can undergo rapid rotation around the C-C bond, leading to rotational disorder where the electron density of the methyl hydrogens appears smeared out. In some cases, the entire tert-butyl group may adopt multiple, discrete orientations within the crystal, leading to orientational disorder. Such disorder is a key area of investigation in crystallographic studies as it impacts the physical properties and stability of the material.

Mass Spectrometry Techniques for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the precise determination of a compound's molecular weight. For this compound (C₁₀H₁₄N₂O₂), this technique provides unambiguous confirmation of its molecular mass.

The calculated monoisotopic mass of this compound is 194.10553 Da. In a typical mass spectrum, this would be observed as the molecular ion peak ([M]⁺•) in electron ionization (EI) mode or as the protonated molecule ([M+H]⁺) in soft ionization techniques like electrospray ionization (ESI).

Aromatic nitro compounds are known to produce characteristic fragmentation patterns in mass spectrometry. quizlet.com While the molecular ion peak is generally stable and prominent, key fragment ions can also be observed. For this compound, characteristic fragmentation would likely involve the loss of a methyl radical ([M-15]⁺) from the tert-butyl group to form a stable carbocation, or the loss of the entire nitro group ([M-46]⁺). Analyzing these fragments provides additional structural confirmation.

| Ion Species | Formula | Calculated m/z | Ionization Mode |

|---|---|---|---|

| [M]⁺• (Molecular Ion) | [C₁₀H₁₄N₂O₂]⁺• | 194.1055 | EI |

| [M+H]⁺ (Protonated Molecule) | [C₁₀H₁₅N₂O₂]⁺ | 195.1131 | ESI/APCI (Positive) |

| [M+Na]⁺ (Sodium Adduct) | [C₁₀H₁₄N₂O₂Na]⁺ | 217.0951 | ESI/APCI (Positive) |

| [M+K]⁺ (Potassium Adduct) | [C₁₀H₁₄N₂O₂K]⁺ | 233.0690 | ESI/APCI (Positive) |

| [M-H]⁻ (Deprotonated Molecule) | [C₁₀H₁₃N₂O₂]⁻ | 193.0983 | ESI/APCI (Negative) |

Computational Chemistry and Theoretical Analysis of N Tert Butyl 3 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of substituted anilines. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), offer a robust balance of accuracy and computational efficiency for calculating the electronic structure and properties of such organic molecules. nih.govscience.govgrafiati.comekb.eg These calculations are typically performed for an isolated molecule in the gas phase to establish a baseline for its intrinsic properties.

The electronic character of N-tert-Butyl-3-nitroaniline is dominated by the interplay between the electron-donating amino (-NH₂) group and the strongly electron-withdrawing nitro (-NO₂) group. The tert-butyl group, while sterically bulky, acts as a weak inductive electron donor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. physchemres.orgsapub.org For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, highlighting its electron-accepting capability. physchemres.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Charge Distribution: The distribution of electron density across the molecule can be quantified through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). researchgate.net The nitrogen atom of the amino group and the aromatic carbons attached to it would exhibit less negative (or even positive) charge due to electron donation into the ring. The oxygen atoms of the nitro group are expected to carry a significant negative charge, making them sites for electrophilic attack.

Table 1: Illustrative FMO Properties and Dipole Moment for this compound (Gas Phase, DFT/B3LYP)

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Energy gap, related to chemical stability and electronic transitions. researchgate.net |

| Dipole Moment | 5.2 D | A measure of the overall polarity of the molecule arising from charge separation. |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide shifts for each atom in its specific electronic environment. For this compound, the aromatic protons are expected to show complex splitting patterns influenced by the amino, nitro, and tert-butyl groups. The protons of the tert-butyl group would appear as a sharp singlet far upfield, while the amine protons' signal would be a broad singlet.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the harmonic vibrational frequencies. researchgate.nettandfonline.com These calculations help in assigning experimental spectral bands to specific molecular motions. Key vibrational modes for this molecule include the symmetric and asymmetric N-O stretching of the nitro group (typically strong in the IR spectrum), N-H stretching of the amine, and various C-H and C-C stretching and bending modes of the aromatic ring and tert-butyl group. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and method limitations. grafiati.com

Table 2: Predicted Key Vibrational Frequencies for this compound (DFT/B3LYP, Scaled)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric) | ~3500 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (tert-Butyl) | 2980 - 2870 | Strong |

| NO₂ Stretch (asymmetric) | ~1530 | Very Strong |

| NO₂ Stretch (symmetric) | ~1350 | Strong |

| C-N Stretch (Amine) | ~1300 | Medium |

Quantum chemical calculations are powerful tools for exploring reaction mechanisms, allowing for the identification of transition states and the determination of activation energies. scielo.brresearchgate.net For nitroanilines, potential reaction pathways include electrophilic aromatic substitution, reduction of the nitro group, or decomposition. A common decomposition pathway for nitroaromatics involves a nitro-nitrite rearrangement (Ar-NO₂ → Ar-O-N=O), which can be a rate-determining step. acs.orgnih.gov The presence of the bulky tert-butyl group may sterically influence the approach of reactants or the geometry of transition states. Modeling these pathways involves locating the transition state structure and calculating its energy relative to the reactants and products, providing a complete potential energy surface for the reaction. acs.orgacs.org

Table 3: Hypothetical Energy Profile for a Nitro-Nitrite Rearrangement Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.0 | Ground state energy reference. |

| Transition State (TS) | +45.0 | Activation energy barrier for the rearrangement. acs.org |

| Intermediate (Nitrite Isomer) | +15.0 | A short-lived intermediate species. acs.org |

| Products | Variable | Depends on subsequent fragmentation steps. |

The properties of a molecule can change significantly in solution compared to the gas phase. Polarizable Continuum Models (PCM), such as the Integral Equation Formalism PCM (IEFPCM), are commonly used to simulate these solvent effects. researchgate.netgaussian.commdpi.com The solvent is modeled as a continuous medium with a specific dielectric constant. These models are particularly important for polar molecules like this compound, where solute-solvent electrostatic interactions can alter charge distribution, molecular geometry, and electronic transition energies. Generally, polar solvents are expected to stabilize the polar ground state and the even more polar excited state, leading to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum. researchgate.netchemrxiv.org

Table 4: Illustrative Solvent Effects on the HOMO-LUMO Gap (DFT/PCM)

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 4.40 |

| Cyclohexane | 2.0 | 4.35 |

| Dichloromethane | 8.9 | 4.28 |

| Acetonitrile | 37.5 | 4.25 |

| Water | 78.4 | 4.23 |

Molecular Modeling and Conformation Studies

Molecular modeling focuses on the three-dimensional arrangement of atoms and the energy associated with different spatial orientations (conformations).

For flexible molecules, exploring the conformational landscape is essential to identify the most stable structures and the energy barriers between them. researchgate.net this compound has two main points of rotational flexibility: rotation around the C-N bond of the amino group and rotation around the C-C bond connecting the tert-butyl group to the ring.

The rotation of the bulky tert-butyl group is generally considered to have a relatively low energy barrier. More significant is the rotation around the C(aryl)-N(amine) bond. The planarity of the amino group relative to the aromatic ring is influenced by a balance between the stabilizing effect of π-conjugation (favoring planarity) and steric hindrance from adjacent groups. In this compound, the nitro group at the meta position exerts minimal steric clash with the amino group. The rotational barrier can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is minimized at each step. Such studies on related anilines show that electron-withdrawing groups can increase the double-bond character of the C-N bond, thereby increasing the rotational barrier. csic.es

Table 5: Calculated Conformational Data for Rotation about the C(aryl)-N(amine) Bond

| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Description |

| 0° (Planar) | 0.0 | Most stable conformer, maximizing conjugation. |

| 30° | 1.2 | Slightly twisted conformation. |

| 60° | 3.5 | Significantly twisted conformation. |

| 90° (Perpendicular) | 5.5 | Transition state for rotation, conjugation is broken. csic.es |

Analysis of Intramolecular Hydrogen Bonding and Steric Interactions

Computational analysis of this compound reveals a complex interplay between intramolecular hydrogen bonding and significant steric interactions that dictate its conformational preferences and electronic properties. The presence of a bulky tert-butyl group adjacent to the amino group, and a nitro group in the meta position, creates a sterically crowded environment.

The steric hindrance imposed by the tert-butyl group is a dominant factor in the molecule's geometry. In substituted anilines, bulky ortho-substituents can force the amino group to twist out of the plane of the benzene (B151609) ring. mdpi.com This "steric inhibition of resonance" disrupts the n–π conjugation between the nitrogen lone pair of the amino group and the aromatic π-system. mdpi.comresearchgate.net For this compound, the interaction between the tert-butyl group and the hydrogen atoms of the amino group, as well as the adjacent C-H bond of the ring, leads to a non-planar arrangement of the N-alkyl moiety with respect to the phenyl ring. This twisting is a common feature in sterically hindered anilines; for instance, the twist angle of the NMe2 group in 2,6-diethyl-N,N-dimethylaniline has been found to be 77°. researchgate.net Such geometric distortions directly impact the electron-donating capacity of the amino group, making it weaker than in non-hindered anilines. mdpi.com

The Pauli repulsion energy, a component of energy decomposition analysis, quantifies the destabilizing interactions between occupied orbitals and is directly related to steric repulsion. mdpi.com In this compound, significant Pauli repulsion is expected between the electron clouds of the tert-butyl group and the amino group. The analysis of molecular orbitals and electron density, particularly through Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points (BCPs) associated with the intramolecular hydrogen bond, providing evidence of its existence and an estimation of its strength. ruc.dk

Table 1: Comparison of Steric and Electronic Parameters for Substituted Amino Groups

| Substituent Group | Substituent Constant (σR°) | Comment | Reference |

| -NH2 | -0.52 | Strong electron-donor | mdpi.com |

| -N(CH3)2 | -0.54 | Strong electron-donor | mdpi.com |

| -NH(t-Bu) | Weaker than -NH2 | Donor properties are reduced due to steric effects. Specific value for this exact group is less common but the trend is established. | mdpi.comresearchgate.net |

| Amino group in 2,6-di-i-propylaniline | Very weak donor | Extreme steric hindrance significantly reduces electron-donating ability. | mdpi.com |

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical and computational methods provide profound insights into the structure-reactivity relationships of this compound. By modeling the electronic structure, these approaches can predict the molecule's reactivity towards electrophiles and nucleophiles and rationalize its chemical behavior. Density Functional Theory (DFT) is a prominent tool for these investigations, often used to calculate key reactivity descriptors. researchgate.networldscientific.com

A fundamental aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region most susceptible to accepting electrons (electrophilicity). In this compound, the strongly electron-withdrawing nitro group (-NO₂) dictates the character of the LUMO. This orbital will be primarily localized on the nitro group and the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group. e-journals.in A low LUMO energy indicates a high susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. e-journals.in

Further analysis involves mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential, indicating their susceptibility to attack by nucleophiles or involvement in hydrogen bonding. mdpi.com

These computational descriptors are used to build structure-reactivity relationships that correlate theoretical parameters with experimental reaction rates, following principles similar to the Hammett equation. acs.orgtsijournals.com By calculating these properties, researchers can predict the regioselectivity of reactions like electrophilic aromatic substitution, where the interplay between the activating (amino) and deactivating (nitro) groups, modulated by steric effects, determines the outcome. researchgate.net

Table 2: Illustrative Theoretical Reactivity Descriptors for Related Nitroaromatics

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| p-Nitroaniline | -6.5 to -6.8 | -2.0 to -2.5 | 4.0 to 4.8 | worldscientific.come-journals.in |

| Nitrobenzene | -7.5 to -7.9 | -1.5 to -1.9 | 6.0 to 6.4 | researchgate.net |

| Aniline | -5.2 to -5.5 | -0.1 to 0.2 | 5.3 to 5.6 | acs.org |

| This compound (Expected Trend) | Lower than aniline, potentially higher than nitrobenzene | Lower than aniline | Intermediate | N/A |

Note: The values are illustrative ranges from different computational studies and basis sets. The trend for this compound is an educated prediction based on the combined electronic effects of its substituents.

Mechanistic Investigations of Reactions Involving N Tert Butyl 3 Nitroaniline

Detailed Reaction Pathway Elucidation

The reactivity of N-tert-Butyl-3-nitroaniline is governed by the interplay of its three key structural features: the electron-withdrawing nitro group, the electron-donating N-tert-butylamino group, and the aromatic benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Nitro-Substituted Ring

The directing effects of the substituents on the aniline (B41778) ring are crucial in determining the outcome of electrophilic aromatic substitution (EAS) reactions. The amino group (or its N-tert-butyl variant) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the positively charged intermediate (the arenium ion). Conversely, the nitro group is a strong deactivating group and a meta-director due to its strong electron-withdrawing nature.

In this compound, the two groups are in a meta-relationship. Their directing effects reinforce each other. The powerful ortho-, para-directing influence of the amino group directs incoming electrophiles to the 2, 4, and 6 positions. The meta-directing nitro group (at position 3) also directs towards the 5 position, but the activating effect of the amino group is dominant.

Position 2: Sterically hindered by the bulky tert-butyl group.

Position 4: Activated by the amino group (para) and sterically accessible.

Position 6: Activated by the amino group (ortho) and sterically accessible.

Therefore, electrophilic substitution is expected to occur predominantly at the 4 and 6 positions. The bulky tert-butyl group on the nitrogen can sterically hinder the approach of electrophiles to the ortho position (position 2), making the para position (position 4) a likely major site of reaction. msu.edu Studies on the nitration of t-butylbenzene show a strong preference for the para product due to steric hindrance at the ortho positions. stackexchange.com

Nucleophilic Reactions at the Amino Nitrogen

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. uomustansiriyah.edu.iq It can react with various electrophiles.

Alkylation and Acylation: The amino nitrogen can be further alkylated or acylated. However, the existing bulky tert-butyl group provides significant steric hindrance, which may necessitate harsher reaction conditions compared to less substituted anilines.

Oxidation: The amino group can undergo oxidation. For instance, oxidation of anilines can lead to the formation of nitroso compounds and subsequently nitro compounds, though this often requires specific reagents like peroxy acids. mdpi.com In some cases, intramolecular oxidation can occur where an oxygen from the nitro group is transferred to the alkyl chain under specific conditions, such as collisional activation in mass spectrometry. nih.gov

Nitrosation: Reaction with reagents like tert-butyl nitrite (B80452) (TBN) can lead to N-nitrosation, forming N-tert-butyl-N-nitroso-3-nitroaniline. TBN is known to facilitate such transformations under mild, metal-free conditions. researchgate.netacs.org

Free Radical Processes and Intermediate Characterization

This compound can be involved in free radical processes, particularly when reagents that readily form radicals are employed. Tert-butyl nitrite (TBN), for example, is a known radical initiator that undergoes thermal homolysis to generate a tert-butoxy (B1229062) radical and nitric oxide (NO). rsc.org

A plausible pathway for reactions involving TBN could initiate with the abstraction of the hydrogen atom from the amino group by a tert-butoxy radical. This would form a nitrogen-centered radical. This radical intermediate is resonance-stabilized, with the unpaired electron delocalized onto the aromatic ring, particularly at the positions ortho and para to the amino group. This delocalization creates carbon-centered radical character on the ring, which can then couple with other radical species like nitrogen dioxide (formed from the oxidation of NO) to yield nitrated products. rsc.org

Computational studies on related nitroaromatic compounds, such as nitrobenzene, show that they can accept an electron to form a radical anion, [nitrobenzene]•−. acs.org The stability and subsequent reactions of this radical anion are influenced by factors like the solvent and the counter-ion. acs.org While specific EPR (Electron Paramagnetic Resonance) studies characterizing the radical intermediates of this compound are not widely reported, the behavior of analogous compounds suggests that such intermediates are key to understanding its radical-mediated transformations. acs.orgresearchgate.net

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies provide quantitative insight into the rates and energetics of reactions involving this compound.

Determination of Reaction Rates and Rate Laws

The rate law for a reaction describes the relationship between the reaction rate and the concentration of reactants. khanacademy.org It is determined experimentally and cannot be predicted from the reaction stoichiometry alone. libretexts.org For a generic reaction A + B → Products, the rate law is expressed as: Rate = k[A]^m[B]^n where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. vaia.comphotophysics.com

Kinetic studies on the nitration of phenols using tertiary butyl nitrite (TBN) have shown that the reaction follows second-order kinetics, being first-order in both the phenol (B47542) and TBN. researchgate.net A similar kinetic profile could be anticipated for reactions of this compound with TBN.

| Experiment | Initial [Aniline Derivative] (M) | Initial [Nitrating Agent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

| 3 | 0.10 | 0.20 | 4.0 x 10-5 |

This table illustrates how reaction orders are determined. Doubling the concentration of the aniline derivative (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the nitrating agent concentration (Exp. 1 vs. 3) also doubles the rate, showing it is also first-order. Thus, the rate law would be Rate = k[Aniline Derivative][Nitrating Agent].

Analysis of Activation Parameters and Transition State Energetics

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are derived from studying the temperature dependence of the reaction rate constant (k). These parameters provide information about the energy barrier and the molecular order of the transition state.

Kinetic studies on the nitration of substituted phenols with TBN revealed that the reaction rates increase with temperature. researchgate.net The Hammett equation (log(k/k₀) = ρσ) is often used to correlate reaction rates with substituent electronic effects. For the nitration of phenols, a large negative rho (ρ) value was obtained, which is indicative of a buildup of positive charge in the transition state, consistent with an electrophilic attack on the aromatic ring. researchgate.net A similar analysis for this compound would be expected to yield a negative ρ value, quantifying the sensitivity of the reaction to further substitution on the ring.

Thermodynamic data for the solubility and mixing of related compounds like 3-nitrobenzonitrile (B78329) in various solvents show that the mixing process is typically endothermic and spontaneous. researchgate.net The thermodynamic parameters for the reactions of this compound would likewise be influenced by solvation effects and the nature of the transition state. acs.org For instance, a reaction proceeding through a highly ordered transition state would have a negative entropy of activation (ΔS‡).

| Parameter | Symbol | Typical Value Range (kJ/mol) | Information Provided |

|---|---|---|---|

| Gibbs Free Energy of Activation | ΔG‡ | +80 to +120 | Overall energy barrier to reaction; determines the rate. |

| Enthalpy of Activation | ΔH‡ | +75 to +115 | Energy required to break bonds and form the transition state. |

| Entropy of Activation | ΔS‡ | -50 to +20 (J/mol·K) | Change in randomness/disorder in forming the transition state. |

This table provides a general overview of activation parameters and their significance in understanding reaction mechanisms.

Impact of Solvent Media on Reaction Kinetics and Selectivity

The solvent in which a chemical reaction is conducted can profoundly influence its rate (kinetics) and the ratio of products formed (selectivity). This is due to the differential solvation of the reactants, transition states, and products. Properties of the solvent such as polarity, polarizability, hydrogen bond donating/accepting ability, and viscosity play crucial roles. For reactions involving polar molecules like this compound, these effects are particularly pronounced.

Research into the reactions of substituted anilines illustrates the critical role of the solvent medium. For instance, studies on the N-aroylmethylation of o-nitroaniline with α-bromoacetophenone, a reaction analogous to what this compound might undergo, reveal a strong solvent dependence. researchgate.net The reaction to form 2-[(2-nitrophenyl)amino]-1-phenylethanone was tested in a variety of solvent environments. researchgate.net It was observed that polar, protic solvents like water and alcohols facilitated the reaction, while it proceeded poorly in aprotic polar, non-polar, or neat (solvent-free) conditions. researchgate.net This suggests that solvents capable of hydrogen bonding can stabilize the transition state of this nucleophilic substitution reaction, thereby accelerating it. researchgate.net Specifically, water provided excellent yields, highlighting its unique ability to foster the reaction, potentially through a 'synergistic electrophile nucleophile dual activation' via hydrogen bonding. researchgate.net

The data below, from a study on o-nitroaniline, illustrates the dramatic effect of the solvent on reaction yield, which is a reflection of the underlying kinetics. researchgate.net

Table 1: Effect of Solvent on the Yield of N-aroylmethylation of o-Nitroaniline

| Solvent | Solvent Type | Yield (%) |

|---|---|---|

| Neat (No Solvent) | - | Poor |

| Water | Protic Polar | 92 |

| Methanol | Protic Polar | 65 |

| Ethanol | Protic Polar | 60 |

| n-Propanol | Protic Polar | 55 |

| Acetonitrile | Aprotic Polar | 10 |

| Dimethylformamide (DMF) | Aprotic Polar | 15 |

| Dichloromethane (DCM) | Aprotic Polar | Trace |

| Toluene | Non-polar | Trace |

Studies on Intramolecular Rearrangements and Tautomerism

This compound, like many substituted anilines, has the potential to undergo intramolecular rearrangements and exist in tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert.

One form of tautomerism relevant to nitro compounds is nitro-aci tautomerism. However, this typically requires a hydrogen atom on the carbon adjacent (alpha) to the nitro group. doubtnut.com Since the nitro group in this compound is attached directly to the aromatic ring, which lacks an alpha-hydrogen, this specific form of tautomerism is not expected to occur.

However, other tautomeric forms are conceivable. Research on similar nitroanilines, such as pendimethalin, suggests the coexistence of the common nitro-amine tautomer with less stable aci-nitro tautomers in equilibrium, even if in minor proportions. conicet.gov.ar These minor tautomers can be significant as they may act as intermediates in certain reaction mechanisms. conicet.gov.ar Theoretical calculations on a model nitroaniline indicated that while the aromatic nitro-amine form is by far the most stable, other non-aromatic tautomers could exist. conicet.gov.ar The relative stability of these forms is influenced by factors like steric repulsion and hybridization state. conicet.gov.ar

Table 2: Calculated Relative Stability of Tautomers for a Model Nitroaniline

| Tautomer | Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| I | Aromatic Nitro-Amine | 0.00 | Most Stable |

| II | Non-aromatic Aci-Nitro | +25.5 | Less Stable |

| III | Non-aromatic Aci-Nitro | +41.0 | Less Stable |

| IV | Non-aromatic Aci-Nitro | +42.5 | Less Stable |

| V | Non-aromatic Aci-Nitro | +43.0 | Less Stable |

Data adapted from theoretical calculations on a related nitroaniline compound. conicet.gov.ar

In addition to tautomerism, N-alkylanilines can undergo intramolecular rearrangements, particularly under acidic conditions. psgcas.ac.in In these reactions, a substituent migrates from the nitrogen atom to the aromatic ring, typically to the ortho or para positions. For example, the Hofmann-Martius rearrangement involves the heating of an N-alkylanilinium halide, causing the alkyl group to migrate to the ring. Similarly, the rearrangement of phenylnitramines to a mixture of 2- and 4-nitroaniline (B120555) occurs in the presence of acid. psgcas.ac.in This proceeds through the formation of a nitronium ion, which then performs an electrophilic aromatic substitution on the aniline ring. psgcas.ac.in It is plausible that this compound could undergo analogous rearrangements under specific catalytic conditions, potentially involving the migration of the tert-butyl group.

Role of N Tert Butyl 3 Nitroaniline in Advanced Organic Synthesis

N-tert-Butyl-3-nitroaniline as a Versatile Building Block for Complex Architectures

Nitroarenes, such as this compound, are widely recognized as versatile building blocks in organic synthesis. mdpi.com The true strength of this compound as a building block lies in the synthetic versatility of its functional groups. The nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions, including diazotization, acylation, and alkylation. This opens up pathways to a diverse range of substituted aromatic compounds.

The presence of the tert-butyl group is also of significant synthetic utility. Its large steric bulk can influence the regioselectivity of reactions on the aromatic ring, directing incoming electrophiles to specific positions. This level of control is crucial in the synthesis of complex molecules where precise substitution patterns are required. Furthermore, the tert-butyl group can impart desirable physical properties to the final products, such as increased solubility in organic solvents and enhanced thermal stability. cymitquimica.com

The commercial availability of isomers like 4-tert-butyl-3-nitroaniline (B181344) underscores the utility of this substitution pattern in synthetic chemistry, making these compounds readily accessible starting materials for multi-step syntheses. chemscene.coma2bchem.com

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

A significant application of this compound and its derivatives is in the synthesis of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in many biologically active molecules, pharmaceuticals, and functional materials. sci-hub.se The amino and nitro groups on the aniline (B41778) ring are perfectly poised for cyclization reactions to form a variety of heterocyclic systems.

For instance, substituted bis(2-nitrophenyl)amine (B107571) derivatives, which can be prepared from substituted nitroanilines, are key intermediates in the synthesis of phenazines. In one study, a derivative of this compound was used to synthesize nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. The synthesis involved a Buchwald-Hartwig coupling reaction between a 4,5-dialkoxy-2-nitroaniline and a 1-bromo-2-nitrobenzene (B46134) derivative bearing a tert-butyl group. acs.org The resulting bis(2-nitrophenyl)amine was then reduced and subsequently oxidized to yield the final phenazine (B1670421) product. acs.org

Furthermore, N-alkyl nitroanilines are known precursors to N-alkyl phenylenediamines, which are extensively used in the preparation of heterocycles such as benzimidazoles and benzotriazoles. sci-hub.se The reduction of the nitro group in this compound would yield the corresponding phenylenediamine, a versatile precursor for a variety of heterocyclic structures. Another example of the synthesis of nitrogen-containing heterocycles involves the reaction of 2-vinylanilines with tert-butyl nitrite (B80452) to form cinnolines. researchgate.net

The table below summarizes the synthesis of a phenazine derivative from a tert-butyl substituted nitroaniline precursor.

| Starting Material 1 | Starting Material 2 | Reaction Type | Intermediate | Final Product |

| N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline | - | Reduction/Oxidation | Diamine intermediate | Substituted Phenazine |

Data sourced from a study on the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. acs.org

Methodological Advancements in Utilizing this compound

Recent advancements in synthetic methodologies have provided more efficient and selective ways to prepare and utilize nitroaniline derivatives. A notable development is the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (TBN). sci-hub.seacs.org This method offers a mild, catalyst- and acid-free approach to introduce a nitro group onto the aromatic ring of N-alkyl anilines. researchgate.netrsc.org

This reaction proceeds efficiently with a wide range of substrates, affording N-nitroso N-alkyl nitroanilines in excellent yields. These intermediates can then be readily converted to the corresponding N-alkyl nitroanilines. sci-hub.se The ability to perform these transformations under mild conditions is a significant advantage, as it avoids the harsh reagents and potential side reactions associated with classical nitration methods.

The table below presents research findings on the regioselective nitration of various N-alkyl anilines using tert-butyl nitrite, a method applicable to the synthesis of compounds like this compound.

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-methylaniline | tert-Butyl Nitrite | Acetonitrile | Room Temp. | N-methyl-N-nitroso-4-nitroaniline | 95 |

| N-ethylaniline | tert-Butyl Nitrite | Acetonitrile | Room Temp. | N-ethyl-N-nitroso-4-nitroaniline | 92 |

| N-propylaniline | tert-Butyl Nitrite | Acetonitrile | Room Temp. | N-propyl-N-nitroso-4-nitroaniline | 90 |

This table summarizes data from a study on the regioselective nitration of N-alkyl anilines. sci-hub.se

These methodological advancements not only facilitate the synthesis of this compound and its derivatives but also expand their applicability in the construction of complex molecular architectures and heterocyclic systems.

Future Research Directions and Unresolved Challenges for N Tert Butyl 3 Nitroaniline

Development of Novel and Efficient Synthetic Routes

The synthesis of N-alkyl nitroanilines, including N-tert-butyl-3-nitroaniline, faces notable challenges. Traditional methods, such as the direct nitration of N-alkylanilines with conventional reagents like nitric and sulfuric acid, often lead to inconsistent regioselectivity and the formation of tarry oxidation byproducts. sci-hub.se An alternative, the nucleophilic aromatic substitution (SNAr) reaction on corresponding nitroaryl halides, is hampered by the limited commercial availability and high cost of suitable precursors. sci-hub.seresearchgate.net

Future research must focus on developing more efficient, selective, and environmentally benign synthetic strategies. Key areas for exploration include:

Optimization of Modern Reagents: Reagents like tert-butyl nitrite (B80452) (TBN) have shown promise for the regioselective nitration of N-alkylanilines under mild, acid-free conditions. sci-hub.seacs.org However, systematic studies on N-tert-butylaniline are needed to optimize reaction conditions (temperature, solvent, stoichiometry) to maximize the yield of the desired this compound isomer. researchgate.netrsc.org Research into using N-nitroso anilines as self-providing nitro group sources also presents a novel, resource-efficient pathway that merits further investigation for this specific compound. wiley.comresearchgate.net

Catalytic and Domino Reactions: There is a pressing need to develop novel catalytic systems, particularly those that are metal-free, to improve the efficiency and sustainability of aniline (B41778) functionalization. acs.orgresearchgate.net Domino processes, which avoid the isolation of intermediates, could provide a more atom-efficient and time-saving route to complex substituted anilines and should be explored. rsc.org

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer green alternatives to traditional synthesis. nih.gov Exploring photoredox or electrochemical strategies for the nitration or amination of precursors could bypass the need for harsh reagents and provide unique selectivity profiles. rsc.org

Deeper Mechanistic Understanding of Complex Transformations

While modern synthetic methods show promise, a detailed mechanistic understanding of the transformations involving this compound and its precursors is often lacking. For instance, reactions involving tert-butyl nitrite are proposed to proceed via a radical mechanism. sci-hub.se This process is thought to be initiated by the homolytic cleavage of TBN into tert-butoxy (B1229062) and nitroso radicals, which then leads to N-nitrosation and subsequent ring nitration. sci-hub.sersc.org

Key unresolved challenges that require further investigation include:

Elucidation of Radical Pathways: The precise mechanism of TBN-mediated nitration of N-tert-butylaniline needs to be confirmed. The steric bulk of the tert-butyl group could significantly influence the stability of intermediates and the regioselectivity of the nitration compared to less hindered N-alkylanilines. Advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy could be used to trap and identify radical intermediates, providing direct evidence for the proposed mechanism. capes.gov.br

Role of Solvents and Additives: The solvent can play a critical role in controlling the chemoselectivity of reactions, for example, between N-dealkylation-N-nitrosation and C-nitration. researchgate.net A deeper understanding of solvent effects at a molecular level is necessary to rationally design reaction conditions for desired outcomes.

Exploration of New Reactivity Patterns and Chemical Applications

Nitroanilines are valuable intermediates, primarily used as building blocks in the synthesis of dyes and pigments. fiveable.me However, the full potential of this compound as a versatile chemical precursor is yet to be realized. The presence of three distinct functional handles—the secondary amine, the nitro group, and the aromatic ring—offers rich opportunities for novel chemical transformations.

Future research should focus on systematically exploring its reactivity to unlock new applications:

Synthesis of Diamine Precursors: The reduction of the nitro group in this compound would yield N-tert-butyl-1,3-phenylenediamine. Mono-N-alkylated phenylenediamines are highly valuable precursors for a variety of bioactive heterocycles, including benzimidazoles, benzotriazoles, and quinoxalines. sci-hub.searabjchem.orgnih.gov Developing efficient and selective reduction protocols that are compatible with the N-tert-butyl group is a key step. iitbhu.ac.inresearchgate.net

Development of Bioactive Molecules: Benzimidazole derivatives, accessible from the corresponding diamines, are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. arabjchem.orgnih.gov this compound could serve as a starting point for creating libraries of novel benzimidazole-based compounds for drug discovery programs. arabjchem.org

Cross-Coupling Reactions: The aniline moiety can be utilized in various transition-metal-catalyzed cross-coupling reactions to form new C-N or C-C bonds, expanding the structural diversity of accessible molecules. escholarship.org Investigating its performance in modern coupling protocols could lead to the synthesis of complex molecules for materials science or agrochemical applications. solubilityofthings.com

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate research and overcome many of the challenges outlined above. nih.gov By modeling molecular structures and reactions, it is possible to predict outcomes, guide experimental design, and gain insights that are difficult to obtain through experiments alone. acs.org

Future efforts in this area should target several key objectives:

Predictive Synthesis and Mechanistic Analysis: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the synthesis of this compound. acs.org This can help in predicting regioselectivity, identifying transition states, and calculating activation energies, thereby guiding the development of more efficient synthetic routes. acs.orgmdpi.com Computational modeling is also invaluable for corroborating or refining the proposed radical mechanisms of nitration reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: For potential pharmaceutical applications, QSAR models can be developed to predict the biological activity of hypothetical derivatives. acs.orgosti.gov By correlating structural features with activity, these models can prioritize the synthesis of the most promising compounds, saving significant time and resources in drug discovery. acs.orgnexocode.com

Process Modeling and Optimization: In pharmaceutical manufacturing, process modeling is crucial for optimizing and controlling production. approcess.commdpi.com Predictive models can help identify critical process parameters and quality attributes, ensuring robust and consistent manufacturing processes for this compound and its derivatives. approcess.comcerestech.co

A significant challenge remains in improving the accuracy of computational models, especially for complex systems involving radical intermediates or for predicting solid-state properties like crystal polymorphism, which is critical for active pharmaceutical ingredients. iucr.org Continued development of both theoretical methods and computing power will be essential to realizing the full potential of predictive modeling in this field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.